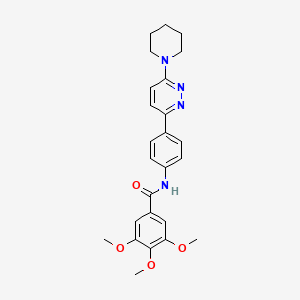

4-Ethoxy-1-naphthaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Synthesis Approach

- Green Modification in Synthesis : 4-Ethoxy-1-naphthaldehyde has been synthesized using a green modification approach. This process includes etherification and the Vilsmeier reaction, leading to an overall yield of 90.2%. This modified synthesis results in lower total nitrogen and phosphorus emissions, making it more environmentally friendly (Chen Yan-ming, 2012).

Spectroscopy and Photophysical Properties

- Study of Tautomerism and Deprotonation : Naphthaldehydes, including 4-Hydroxy-1-naphthaldehyde, a related compound, have been explored for their potential tautomerism through spectroscopic methods. Concentration-dependent deprotonation has been observed in certain solvents (Manolova et al., 2015).

- Optical Nonlinear Properties and DFT Calculations : Schiff base compounds derived from naphthaldehydes have been synthesized and studied for their nonlinear refractive index and optical limiting properties. These compounds show promise as optical limiters due to their significant nonlinear optical properties (Abdullmajed et al., 2021).

Sensor Development and Chemosensing

- Chemosensor for Aluminum Ions : A simple derivative of naphthaldehyde has been used as a chemosensor for Al(3+) ions based on chelation-enhanced fluorescence (CHEF). It exhibits high sensitivity with micromolar detection limits (Liu et al., 2012).

- Development of Fluorescent Sensors : Naphthaldehydes, including 2-Hydroxy-1-naphthaldehyde, have been used to develop various fluorescent chemosensors for detecting a range of cations and anions. These sensors operate through different fluorometric and mechanistic pathways (Das & Goswami, 2017).

Catalysis and Organic Synthesis

- Catalyzed Cascade Reaction : A method for synthesizing naphtho[2,1-b]furans via a catalyzed cascade reaction of hydroxy-naphthaldehydes has been developed. This method demonstrates high step-economy and practicality in organic synthesis (Fan et al., 2016).

Applications in Medicinal Chemistry

- Antimicrobial Activity : Various derivatives of naphthaldehydes have been synthesized and evaluated for their antimicrobial activity. Some compounds have shown significant activity against various bacterial strains, demonstrating their potential in medicinal chemistry (Yadav et al., 2017).

- Antiproliferative and Metastatic Effect : New ruthenium(II) complexes derived from naphthaldehyde have been investigated for their effects on human lung cancer cells. These complexes showed potential in inducing apoptotic cell death and inhibiting cell migration, suggesting their application in cancer therapy (Kalaivani et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4-hydroxy-1-naphthaldehyde have been studied, and it has been suggested that they may interact with various molecular structures .

Mode of Action

For instance, 4-Hydroxy-1-naphthaldehyde has been shown to undergo concentration-dependent deprotonation in methanol and acetonitrile . This could potentially lead to the formation of different tautomers, which are structural isomers of the compound that can interconvert by moving a proton .

Biochemical Pathways

For example, 4-Hydroxy-1-naphthaldehyde has been shown to undergo tautomerism, a process that involves the interconversion between structurally different molecular states . This could potentially affect various biochemical pathways, leading to different downstream effects.

Action Environment

The action, efficacy, and stability of 4-Ethoxy-1-naphthaldehyde can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s behavior. In the case of 4-Hydroxy-1-naphthaldehyde, it has been shown that the preferred tautomeric form of the compound can vary depending on the solvent used .

Analyse Biochimique

Biochemical Properties

It is known that naphthaldehydes, including 4-Ethoxy-1-naphthaldehyde, can undergo various biochemical reactions . For instance, they can participate in tautomerism, a chemical equilibrium between two or more structural isomers . This property could potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

It is plausible that, like other naphthaldehydes, this compound could influence cell function by interacting with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that naphthaldehydes can undergo proton transfer reactions, which could potentially influence their interactions with biomolecules . For example, they could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

It is known that naphthaldehydes can undergo various biochemical reactions, which could potentially involve various enzymes and cofactors .

Propriétés

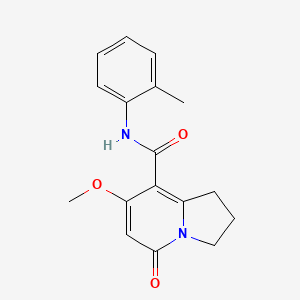

IUPAC Name |

4-ethoxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUGTXPVMBIBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

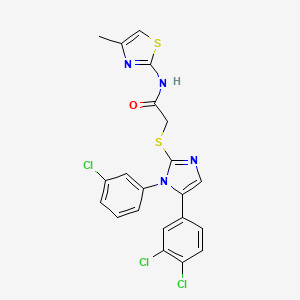

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

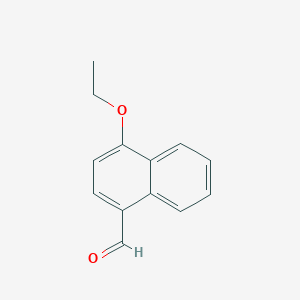

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)

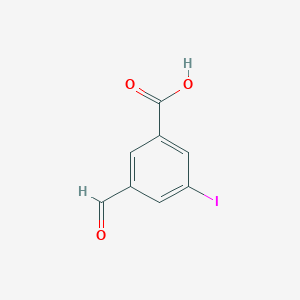

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)

![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![2-(ethyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2966949.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2966950.png)